HDAC6 Inhibitory Potential: Class-Level Inference from 3‑Benzenesulfonyl Quinolinone Derivatives
While no direct HDAC6 IC50 value is available for the target compound, a closely related quinolinone benzenesulfonyl derivative (BDBM141910, US8921424 example 10) demonstrates an IC50 of 200 nM against HDAC6 in the BIOMOL fluorescent-based assay, and a second analogue (BDBM141909) gives 295 nM [1] [2]. These data establish that the 3‑benzenesulfonyl-quinolin-4-one scaffold is a competent HDAC6 pharmacophore, implying that the target compound, which retains the same core, is a suitable starting point for further SAR optimization.
| Evidence Dimension | HDAC6 inhibition IC50 |
|---|---|
| Target Compound Data | No direct data; structurally anchored in the same BDBM141910/BDBM141909 scaffold |
| Comparator Or Baseline | BDBM141910 IC50 200 nM; BDBM141909 IC50 295 nM (both are quinolones with a 3‑benzenesulfonyl moiety) |
| Quantified Difference | N/A (class-level inference) |
| Conditions | BIOMOL fluorescent HDAC activity assay, in vitro |
Why This Matters
Procurement of the target compound provides a validated HDAC-interacting core that can be elaborated into selective inhibitors, bypassing the need for de novo scaffold discovery.
- [1] BindingDB. (2015). BDBM141910 (US8921424, 10) – HDAC6 IC50 200 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=141910 View Source
- [2] BindingDB. (2015). BDBM141909 (US8921424, 9) – HDAC6 IC50 295 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=141909 View Source
